Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate is a synthetic organic compound featuring a 2,5-dimethoxyphenyl aromatic ring attached to a hydroxypropanoate ethyl ester backbone. Its molecular formula is C₁₃H₁₈O₅, with a molecular weight of 254.28 g/mol. The compound’s structure includes a hydroxyl group at the β-position of the propanoate chain, which may influence its polarity, solubility, and metabolic stability compared to non-hydroxylated analogs.
Properties
Molecular Formula |
C13H18O5 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O5/c1-4-18-13(15)8-11(14)10-7-9(16-2)5-6-12(10)17-3/h5-7,11,14H,4,8H2,1-3H3 |
InChI Key |
WZJBTTQGNAVZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,5-dimethoxyphenyl)-3-oxopropanoate or 3-(2,5-dimethoxyphenyl)-3-carboxypropanoate.
Reduction: Formation of 3-(2,5-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section evaluates Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate against compounds sharing the 2,5-dimethoxyphenyl motif or analogous ester/hydroxyl functionalities.
Structural and Functional Group Comparisons
Key Observations:
Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated esters (e.g., ethyl 2,5-dimethoxybenzoate), but its solubility remains low due to the hydrophobic dimethoxyphenyl group.
Ester vs.
Metabolic and Stability Profiles
- Ester Hydrolysis: Ethyl esters are prone to hydrolysis by esterases, generating carboxylic acid derivatives. For this compound, hydrolysis would yield 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoic acid, which is more polar and less likely to cross the blood-brain barrier. This contrasts with 25H-NBOH, which is metabolized via deamination or O-demethylation .
- Hydroxyl Group Stability: The β-hydroxyl group may undergo glucuronidation or sulfation, further reducing bioavailability compared to non-hydroxylated analogs like ethyl 2,5-dimethoxybenzoate.
Pharmacological Implications (Theoretical)
- Receptor Binding : The 2,5-dimethoxyphenyl group is associated with serotonin receptor (5-HT₂A) activation in compounds like 2C-B. However, the lack of a free amine and presence of an ester may diminish receptor affinity.
- Psychoactivity Potential: Compared to 25H-NBOH—a potent 5-HT₂A agonist with hallucinogenic effects—the target compound’s ester and hydroxyl groups likely reduce its central nervous system penetration and activity .
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